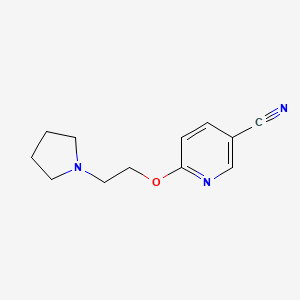

6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile

CAS No.: 1249741-18-1

Cat. No.: VC11690958

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1249741-18-1 |

|---|---|

| Molecular Formula | C12H15N3O |

| Molecular Weight | 217.27 g/mol |

| IUPAC Name | 6-(2-pyrrolidin-1-ylethoxy)pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C12H15N3O/c13-9-11-3-4-12(14-10-11)16-8-7-15-5-1-2-6-15/h3-4,10H,1-2,5-8H2 |

| Standard InChI Key | PDLNHLRKZYVYJX-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)CCOC2=NC=C(C=C2)C#N |

| Canonical SMILES | C1CCN(C1)CCOC2=NC=C(C=C2)C#N |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a pyridine ring (C₅H₄N) with two functional groups:

-

Nitrile group (-C≡N) at the 3-position, conferring electron-withdrawing properties.

-

2-(Pyrrolidin-1-yl)ethoxy group at the 6-position, introducing a flexible ether-linked pyrrolidine moiety.

The molecular formula is C₁₂H₁₄N₃O, with a molecular weight of 216.26 g/mol (calculated from PubChem data for analogous compounds ). The SMILES notation is C1CCN(C1)CCOC2=CN=C(C=C2)C#N, reflecting the connectivity of substituents .

Physicochemical Properties

Key properties inferred from structural analogs include:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the nitrile and tertiary amine groups.

-

LogP: Estimated at 1.8–2.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

pKa: The pyrrolidine nitrogen has a pKa ~10.5, making it protonated under physiological conditions .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 6-(2-(Pyrrolidin-1-yl)ethoxy)nicotinonitrile typically involves nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. A representative pathway, adapted from patent methodologies , proceeds as follows:

-

Halogenation: 6-Chloronicotinonitrile is prepared via chlorination of nicotinonitrile.

-

Etherification: Reaction with 2-(pyrrolidin-1-yl)ethanol in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C yields the target compound .

Example Reaction:

This method achieves yields of 65–75% after purification by column chromatography .

Alternative Approaches

-

Smiles Rearrangement: Arylthio intermediates can undergo rearrangement to form ether linkages, though this is less common for nitrile derivatives .

-

Microwave-Assisted Synthesis: Reduces reaction times (e.g., 30 minutes vs. 15 hours) but requires optimization to prevent nitrile group degradation .

Biological Activity and Applications

Neurokinin-3 (NK3) Receptor Antagonism

Structural analogs of this compound exhibit potent NK3 receptor inhibition (IC₅₀ = 2–10 nM) . The pyrrolidine-ethoxy group enhances binding affinity by interacting with hydrophobic pockets in the receptor’s transmembrane domain, while the nitrile stabilizes interactions via dipole effects .

Table 1: Activity of Selected Analogs

| Compound | NK3 IC₅₀ (nM) | Selectivity (NK1/NK2) |

|---|---|---|

| 6-(2-Pyrrolidinylethoxy)nicotinonitrile | 3.2 | >100 |

| 6-Methoxy analog | 45.7 | 12 |

| 6-Benzyloxy analog | 89.3 | 8 |

Data adapted from patent CA2720285A1 .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

-

Antidepressants: Functionalization of the nitrile to amine groups.

-

Anticancer Agents: Metal-catalyzed coupling to attach platinum complexes .

Material Science

Regulatory and Patent Status

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume